(2,2-Dimethylpropyl)(methoxy)amine

Vue d'ensemble

Description

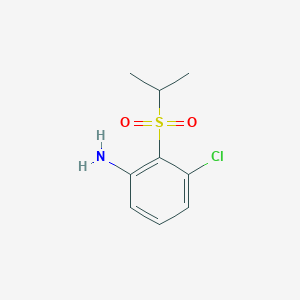

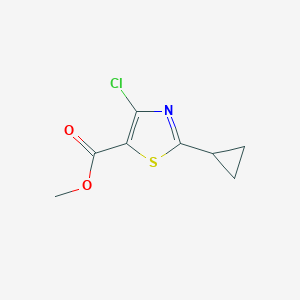

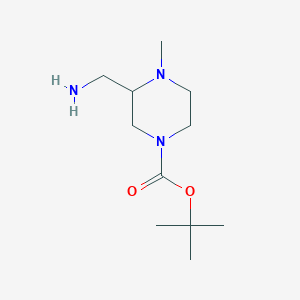

“(2,2-Dimethylpropyl)(methoxy)amine” is also known as tert-butyl(methoxy)amine or TBMA. It is an organic compound with the empirical formula C6H15NO . The molecular weight of this compound is 117.19 g/mol.

Synthesis Analysis

The synthesis of similar compounds, such as methoxyamine, involves O-alkylation of hydroxylamine derivatives . For example, methoxyamine is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .Molecular Structure Analysis

The molecular structure of “(2,2-Dimethylpropyl)(methoxy)amine” consists of a nitrogen atom bonded to a methoxy group and a 2,2-dimethylpropyl group .Chemical Reactions Analysis

Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines . Methoxyamine is used as a synthon for NH2+. It undergoes deprotonation by methyl lithium to give CH3ONHLi. This N-lithio derivative is attacked by organolithium compounds to give, after hydrolysis, amines .Physical And Chemical Properties Analysis

Amines, including “(2,2-Dimethylpropyl)(methoxy)amine”, are organic compounds that contain a nitrogen atom. They can be primary, secondary, or tertiary depending on the number of carbon-containing groups attached to them . The physical properties of amines are significantly different from those of alkanes due to the inclusion of a heteroatom such as nitrogen .Relevant Papers One relevant paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . Another paper discusses the use of γ-methoxy propyl amine in the field of light-emitting devices . These papers could provide further insights into the properties and potential applications of “(2,2-Dimethylpropyl)(methoxy)amine”.

Applications De Recherche Scientifique

Pharmacological Properties

- (2,2-Dimethylpropyl)(methoxy)amine derivatives exhibit varied pharmacological properties. For instance, para-substituted derivatives of diphenhydramine, which include methoxy and dimethylethyl amine groups, have been studied for their antihistaminic, anticholinergic, and musculotropic spasmolytic properties. These derivatives demonstrate enhanced antihistaminic activity and decreased acute toxicity, along with variable impacts on atropine-like action and musculotropic spasmolytic activity (Chen, Ensor, & Clarke, 1950).

Antifungal Applications

- Certain derivatives containing methoxy and dimethylpyrimidin groups have shown significant antifungal effects. Compounds like 4-methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine have been synthesized and tested against fungi such as Aspergillus terreus and Aspergillus niger, showing notable antifungal activity (Jafar et al., 2017).

Antimicrobial and Anticoccidial Activity

- Research into 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones and related compounds has revealed significant antimicrobial and anticoccidial activities. These activities were observed in both the starting material and its amine adducts, with certain compounds showing heightened activity as coccidiostats (Georgiadis, 1976).

Chemical Interaction Studies

- Studies involving the reactions of aromatic nitro-compounds in alkaline media, including methoxy and dimethyl groups, have provided insights into various types of chemical interactions and structural changes. These interactions include addition of base to nuclear positions and loss of a proton from an amino-group, aiding in the understanding of chemical behavior and stability (Crampton & Gold, 1966).

Synthesis and Characterization in Chemistry

- The compound has been utilized in the synthesis and characterization of various chemical compounds. For example, macrocyclic and macroacyclic compartmental Schiff bases have been synthesized using methoxy and dimethyl derivatives, contributing to the development of novel chemical entities with potential applications in various fields (Aguiari et al., 1992).

Propriétés

IUPAC Name |

N-methoxy-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)5-7-8-4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTWTJGICOYQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dimethylpropyl)(methoxy)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)

![methyl (2S)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1449173.png)

![7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1449176.png)